molecular formula C17H18N4O2S B2660566 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide CAS No. 2034506-58-4

1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2660566
CAS No.: 2034506-58-4
M. Wt: 342.42
InChI Key: IREILWXWUOFFTL-UHFFFAOYSA-N
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Description

Historical Context of Imidazole-Pyridine-Sulfonamide Hybrid Development

The evolution of imidazole-pyridine-sulfonamide hybrids traces back to three distinct pharmacological lineages: imidazole-based antifungals, pyridine-containing enzyme inhibitors, and sulfonamide-derived antimicrobials. Early imidazole derivatives like clotrimazole demonstrated the importance of nitrogen-rich heterocycles in disrupting microbial cytochrome P450 systems. Parallel developments in pyridine chemistry, particularly in nicotinamide analogs, revealed their utility in modulating NAD+-dependent enzymatic pathways. The integration of sulfonamide groups, first popularized by sulfa drugs in the 1930s, added a dimension of targeted protein binding through sulfonyl interactions with enzyme active sites.

The conceptual fusion of these motifs gained traction in the 2010s with the advent of hybrid drug design strategies. For instance, pyridine-sulfonamide hybrids reported in 2021 exhibited dual functionality as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors and apoptosis inducers, achieving IC~50~ values as low as 3.6 μM in enzymatic assays. Concurrently, imidazole-containing supramolecular complexes demonstrated enhanced anticancer activity through metal coordination, with silver-imidazole derivatives showing IC~50~ values of 10–13 nM against breast adenocarcinoma cells. These advancements created a theoretical framework for combining imidazole’s metal-binding capacity, pyridine’s π-stacking potential, and sulfonamide’s enzyme inhibition properties into single-molecule entities.

Positioning within Contemporary Medicinal Chemistry Research

In current drug discovery paradigms, 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide occupies a niche in targeted kinase inhibitor development. Its structural architecture enables three-dimensional interactions with ATP-binding pockets of tyrosine kinases, particularly through:

  • The sulfonamide group’s hydrogen bonding with catalytic lysine residues
  • Imidazole’s coordination potential for transition metals in metalloenzyme active sites
  • Pyridine’s planar geometry for π-π stacking in hydrophobic kinase domains

Recent studies on analogous compounds demonstrate broad-spectrum antitumor activity, with mean inhibition values exceeding 90% across 60 cancer cell lines. The ethylene linker between imidazole and sulfonamide moieties provides conformational flexibility, allowing adaptation to diverse binding pockets while maintaining metabolic stability—a critical advancement over rigid scaffolds like purine-based kinase inhibitors.

Significance in Drug Discovery Paradigms

This hybrid compound exemplifies the modern shift toward polypharmacological agents capable of simultaneous multi-target engagement. Quantitative structure-activity relationship (QSAR) analyses of similar hybrids reveal three key advantages:

  • Enhanced Selectivity : The pyridine-2-yl substitution pattern confers spatial discrimination between kinase isoforms, reducing off-target effects compared to first-generation inhibitors.
  • Improved Pharmacokinetics : Sulfonamide’s polarity counterbalances the lipophilicity of aromatic systems, optimizing LogP values for blood-brain barrier penetration while maintaining aqueous solubility.
  • Metal Chelation Potential : Imidazole’s nitrogen atoms enable coordination with therapeutic metal ions (e.g., Ag+, Au+), creating opportunities for synergistic cytotoxic effects through reactive oxygen species generation.

Notably, the compound’s molecular weight (345.43 g/mol) and polar surface area (≈100 Ų) align with Lipinski’s criteria for oral bioavailability, distinguishing it from many biologics and nanoparticle-based therapies.

Research Gap Analysis and Scientific Rationale

Despite promising attributes, four critical knowledge gaps persist in the compound’s development:
Mechanistic Specificity : While preliminary data suggest VEGFR-2 inhibition (IC~50~ = 3.6 μM in analogs), the exact molecular targets of the parent compound remain unvalidated. Comparative studies against kinase panels (e.g., KinomeScan) are needed to map selectivity profiles.

Supramolecular Behavior : The imidazole-pyridine dimerization potential could enable self-assembly into nanostructures, a property observed in silver-imidazole complexes, but unexplored in this context.

Metabolic Fate : Sulfonamide glucuronidation pathways and potential cytochrome P450 interactions (particularly CYP2C9 and CYP3A4 isoforms) require detailed pharmacokinetic modeling.

Resistance Mechanisms : No studies address whether efflux pumps (e.g., P-glycoprotein) or target mutations diminish the compound’s efficacy over time—a known limitation of many kinase inhibitors.

Addressing these gaps through combinatorial synthesis, cryo-EM target profiling, and in vivo PD/PK studies could unlock the compound’s full therapeutic potential while informing next-generation hybrid designs.

Properties

IUPAC Name

1-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)20-11-13-21-12-10-19-17(21)16-8-4-5-9-18-16/h1-10,12,20H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREILWXWUOFFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. For example, the synthesis might involve:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced to the imidazole intermediate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing imidazole and pyridine moieties exhibit significant anticancer properties. For instance:

  • A study by Yurttas et al. evaluated derivatives of imidazole for their cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The most potent derivative showed an IC50 value of 15.67 µM against HepG2 cells .
CompoundIC50 Value (C6)IC50 Value (HepG2)
20g-15.67 ± 2.52
Cisplatin23.0 ± 1.7346.67 ± 7.64

This highlights the potential of similar compounds, including 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide, in developing new anticancer agents.

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. Brahmbhatt et al. synthesized various imidazole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited superior activity compared to standard antibiotics like ampicillin .

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored in several studies. Amini et al. reported on the synthesis of imidazole derivatives tested against Mycobacterium tuberculosis. One derivative demonstrated a significant inhibition percentage compared to rifampicin, a standard treatment .

CompoundInhibition %
71d50
Rifampicin>98

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide:

  • Anticancer Study : A derivative was tested against various cancer cell lines using the MTT assay, showing promising results with an IC50 value lower than that of cisplatin in specific cases .
  • Antibacterial Study : The antibacterial activity was assessed using standard methods against multiple strains, indicating that certain modifications to the imidazole structure can significantly enhance efficacy .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets might include enzymes or receptors that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it might inhibit an enzyme involved in cancer cell proliferation or bind to a receptor that mediates inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Scaffold Analysis

Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
  • Key Differences :
    • Replaces the sulfonamide group with a carboxamide moiety.
    • Contains a trifluoromethylpyridine substituent instead of a pyridin-2-yl-imidazole.
    • Features a pyrrole core rather than a phenyl-sulfonamide backbone.
  • Synthesis and Purity : Synthesized in 35% yield with 98.67% HPLC purity, comparable to the target compound’s 90% purity .
  • Relevance : The trifluoromethyl group enhances metabolic stability, while the carboxamide may influence hydrogen-bonding interactions in biological targets .
Nitrofuran Derivatives (Compounds 2 and 3)
  • Examples :
    • N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2)
    • 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3)
  • Key Differences :
    • Nitrofuran moieties replace the sulfonamide group, introducing nitro-functionalized aromatic rings.
    • Compound 3 shares the pyridin-2-yl-ethyl chain but lacks the imidazole ring.
  • Biological Activity : Demonstrated antifungal activity, suggesting that the target compound’s sulfonamide group could be optimized for similar applications .
VNF, KET, and VFV (CYP51 Inhibitors)
  • Examples :
    • VNF : (R)-N-(2-(1H-imidazol-1-yl)-1-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
    • Ketoconazole (KET) : Broad-spectrum antifungal agent.
  • Key Differences :
    • VNF and KET incorporate larger aromatic systems (e.g., biphenyl or chlorophenyl) instead of the pyridin-2-yl-imidazole.
    • The target compound’s methanesulfonamide group is absent in these CYP51 inhibitors.

Structural Analogues in Patents and Commercial Catalogs

EP 2402347 A1 Compounds
  • Example: (1S,4S)-2-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-5-methylsulfonyl-2,5-diaza-bicyclo[2.2.1]heptane
  • Key Differences :
    • Complex bicyclic systems replace the pyridin-2-yl-imidazole.
    • Sulfonamide groups are integrated into rigid heterocyclic frameworks.
  • Relevance : These patented compounds highlight the therapeutic value of sulfonamide-containing scaffolds in kinase inhibition, suggesting possible overlapping applications for the target compound .
N-[2-({1-[4-(1H-imidazol-1-yl)phenyl]ethyl}amino)ethyl]methanesulfonamide
  • Key Differences :
    • Lacks the pyridin-2-yl group but retains the imidazole and sulfonamide motifs.
    • Smaller molecular weight (308.3992 vs. 342.4154) due to a simpler phenyl-imidazole structure.
  • Relevance : The absence of pyridine may reduce solubility or target affinity compared to the target compound .

Biological Activity

1-Phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol

This structure includes a phenyl group, an imidazole ring, and a pyridine moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide. The compound has been evaluated for its efficacy against various cancer cell lines.

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54910.5
HeLa12.3
SGC-79019.8
L-02 (Normal)>50

The results indicate that the compound exhibits potent antiproliferative activity, significantly affecting tumor cells while showing reduced toxicity to normal cells.

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

  • Bax/Bcl-2 Ratio Alteration : The compound increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced apoptosis in tumor cells .
  • Caspase Activation : Treatment with the compound results in increased caspase-3 activation, a critical step in the apoptotic pathway, suggesting that it effectively triggers programmed cell death .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .

Case Studies

In a study conducted by Liu et al., the effects of 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide on HeLa cells were evaluated. The findings demonstrated a significant reduction in cell viability and an increase in apoptotic markers after 24 hours of treatment. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .

Additional Biological Activities

Beyond its antitumor properties, derivatives of imidazole have been reported to exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 1-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide?

A modular approach is typically employed:

  • Step 1 : Synthesize the pyridinyl-imidazole core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Introduce the ethyl linker through nucleophilic substitution or coupling reactions (e.g., using 1,2-dibromoethane) .
  • Step 3 : Attach the methanesulfonamide group via sulfonylation of the secondary amine using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Purification often involves recrystallization or reverse-phase HPLC, with yields influenced by steric hindrance from the phenyl and pyridinyl groups .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H NMR : Key signals include:
    • Pyridinyl protons: δ 8.6–7.4 ppm (multiplet, J = 6–8 Hz).
    • Imidazole protons: δ 7.8–6.6 ppm (singlet or doublet).
    • Methanesulfonamide methyl group: δ 3.0–3.2 ppm (singlet) .
  • LCMS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected ~400–450 Da) and purity (>95% via HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during sulfonylation?

Low yields often arise from incomplete sulfonylation due to steric bulk. Strategies include:

  • Temperature control : Prolonged reaction times (12–24 hr) at 0–5°C to favor sulfonyl group incorporation .
  • Catalyst use : Additives like DMAP (4-dimethylaminopyridine) enhance reactivity by stabilizing intermediates .
  • Solvent selection : Dichloromethane or THF improves solubility of hydrophobic intermediates compared to DMSO .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the pyridinyl-imidazole moiety and ATP-binding pockets (e.g., GSK-3β). The sulfonamide group may form hydrogen bonds with catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD values <2 Å .

Q. How to address discrepancies in reported biological activity for structurally similar sulfonamides?

Contradictory data may stem from:

  • Assay variability : Compare IC₅₀ values across standardized kinase panels (e.g., Eurofins KinaseProfiler) .
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid aggregation artifacts .
  • Metabolite interference : Conduct LC-MS/MS to rule out off-target effects from hydrolyzed byproducts .

Q. What strategies stabilize the imidazole ring under acidic conditions during synthesis?

  • Protecting groups : Temporarily mask the imidazole nitrogen with tert-butoxycarbonyl (Boc) groups, which are cleaved post-synthesis under mild acidic conditions (e.g., TFA/DCM) .
  • Buffer systems : Use phosphate-buffered reaction media (pH 6–7) to prevent protonation-induced ring opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.